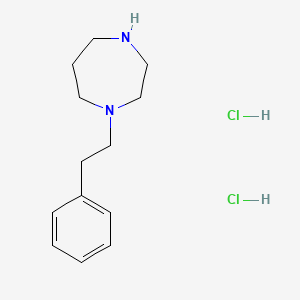

1-(2-苯乙基)-1,4-二氮杂环戊烷二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazepine derivatives often involves the condensation of β-dicarbonyl compounds with 1,2-diamines, as described in the synthesis of 2,3-dihydro-1,4-diazepines . This method is versatile and can be applied to various diamines and dicarbonyl compounds to yield a wide range of diazepine derivatives. Another synthesis approach is the reaction of benzenediazonium chloride with homopiperazine, leading to a bis-triazene diazepine derivative . These methods highlight the reactivity of diazepine precursors and the potential to synthesize the compound of interest through similar strategies.

Molecular Structure Analysis

The molecular structure of diazepine derivatives has been elucidated using X-ray crystallography. For instance, the crystal structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine shows an extended conformation with a chair conformation of the seven-membered ring and no close intramolecular interactions between the phenyl rings . This information is crucial for understanding the conformational preferences of diazepine rings and can be used to infer the possible structure of "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride."

Chemical Reactions Analysis

The reactivity of diazepine derivatives can be complex, as seen in the chlorination reactions of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, which yield mono and dichloro derivatives . The position of chlorine substitution can vary depending on the reaction conditions and the presence of catalysts like anhydrous aluminum chloride. These findings suggest that "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride" may also undergo various substitution reactions, potentially affecting its physical and chemical properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride" are not directly reported, the properties of related compounds can provide insights. For example, dihydrodiazepines are known to be extremely stable over a wide pH range . The crystal packing of diazepine derivatives is often influenced by van der Waals interactions and hydrogen bonding . These characteristics are important for predicting the behavior of "1-(2-Phenylethyl)-1,4-diazepane dihydrochloride" in different environments and could inform its potential applications.

科学研究应用

合成和化学性质

Wlodarczyk 等人(2007 年)的一项研究描述了一种通过微波辅助合成获得 1,4-二氮杂环戊烷衍生物的高效方法。此工艺快速生成 7-取代的-1,4-二氮杂环戊-5-酮,产率良好,突出了 1,4-二氮杂环戊烷的关键合成路线 (Wlodarczyk 等,2007)。

Sankaralingam 和 Palaniandavar(2014 年)的研究探索了与 1,4-双(2-羟基苄基)-1,4-二氮杂环戊烷的锰(III)配合物,展示了它们在烯烃环氧化反应中作为催化剂的作用。这些配合物基于配体的路易斯碱性表现出独特的反应性和选择性 (Sankaralingam 和 Palaniandavar,2014)。

有机合成中的应用

Moser 和 Vaughan(2004 年)合成了一系列具有独特结构特征的 1,4-二氮杂环戊烷,深入了解了这些化合物在开发新型有机分子中的潜力 (Moser 和 Vaughan,2004)。

Nalikezhathu 等人(2023 年)讨论了使用催化方法合成 1,4-二氮杂环戊烷,为 cyclizine 和 homochlorcyclizine 等化合物提供了一条途径。这表明 1,4-二氮杂环戊烷在合成药学相关化合物中的作用 (Nalikezhathu 等,2023)。

生物和医药化学

Teimoori 等人(2011 年)合成了 1,4-二氮杂环戊烷衍生物,以评估其作为抗癌剂的潜力,表明在治疗开发中的潜在应用 (Teimoori 等,2011)。

Riether 等人(2011 年)将 1,4-二氮杂环戊烷化合物鉴定为有效的 Cannabinoid 受体 2 激动剂,突出了它们在药物发现和受体生物学中的重要性 (Riether 等,2011)。

Wattanasin 等人(2003 年)开发了 1,4-二氮杂环戊-2-酮作为 LFA-1 拮抗剂,深入了解了这些化合物在抑制特定蛋白质-蛋白质相互作用中的效用 (Wattanasin 等,2003)。

Gu 等人(2010 年)研究了 1,4-二氮杂环戊烷衍生物作为 T 型钙通道阻滞剂,这对于了解它们的药理学应用非常重要 (Gu 等,2010)。

未来方向

作用机制

Target of Action

It is known that compounds containing a phenethylamine moiety, such as this one, can interact with various targets . For instance, phenethylamine, a compound with a similar structure, has been shown to interact with targets such as the primary amine oxidase and trypsin .

Mode of Action

Phenethylamine, a structurally similar compound, is known to interact with its targets by binding to them and causing conformational changes . This interaction triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .

Biochemical Pathways

For instance, it has been shown to induce acetylcholine release via a glutamate-mediated mechanism .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The metabolites are then eliminated through the kidneys .

Result of Action

Phenethylamine, a structurally similar compound, is known to affect neural activity, mood, and behavior by regulating dopamine and 5-hydroxytryptamine levels in the brain .

属性

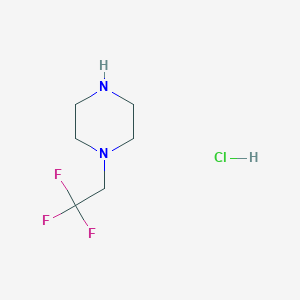

IUPAC Name |

1-(2-phenylethyl)-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKADVOOWXJCGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)-1,4-diazepane dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)